molecular formula C15H13N3O3S2 B14001692 (2,5-dioxopyrrolidin-3-yl) 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbodithioate CAS No. 63018-28-0

(2,5-dioxopyrrolidin-3-yl) 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbodithioate

Cat. No.: B14001692
CAS No.: 63018-28-0
M. Wt: 347.4 g/mol
InChI Key: WTLZYWLCZTTYDO-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-3-yl) 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbodithioate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrrolidine ring, a pyrazole ring, and a carbodithioate group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-3-yl) 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbodithioate typically involves multi-step organic reactions. One common method includes the coupling of a pyrrolidine derivative with a pyrazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-3-yl) 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbodithioate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

(2,5-dioxopyrrolidin-3-yl) 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-3-yl) 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbodithioate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as altering cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2,5-dioxopyrrolidin-1-yl) 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbodithioate
  • (2,5-dioxopyrrolidin-1-yl) 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carboxylate

Uniqueness

What sets (2,5-dioxopyrrolidin-3-yl) 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbodithioate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

63018-28-0

Molecular Formula

C15H13N3O3S2

Molecular Weight

347.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-3-yl) 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbodithioate

InChI

InChI=1S/C15H13N3O3S2/c1-8-12(15(22)23-10-7-11(19)16-13(10)20)14(21)18(17-8)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3,(H,16,19,20)

InChI Key

WTLZYWLCZTTYDO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1C(=S)SC2CC(=O)NC2=O)C3=CC=CC=C3

Origin of Product

United States

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